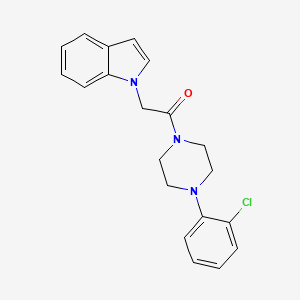
1-(4-(2-chlorophenyl)piperazin-1-yl)-2-(1H-indol-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-(2-chlorophenyl)piperazin-1-yl)-2-(1H-indol-1-yl)ethanone is a useful research compound. Its molecular formula is C20H20ClN3O and its molecular weight is 353.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(4-(2-chlorophenyl)piperazin-1-yl)-2-(1H-indol-1-yl)ethanone, often referred to as a piperazine derivative, is a compound of significant interest in medicinal chemistry due to its potential pharmacological activities. This article explores its biological activity, including mechanisms of action, receptor interactions, and therapeutic potentials.
Chemical Structure
The compound features a complex structure that integrates a piperazine ring, an indole moiety, and a chlorophenyl group. Its molecular formula is C22H21ClN4O3, with a molecular weight of 424.9 g/mol. The presence of these functional groups is crucial for its biological activity.
The biological activity of this compound primarily stems from its ability to interact with various neurotransmitter systems, particularly:
- Serotonin Receptors : The piperazine moiety allows for significant binding affinity to serotonin receptors, particularly the 5-HT1A subtype. This interaction is crucial for its potential antidepressant and anxiolytic effects.
- Dopamine Receptors : The compound also shows affinity for D2 dopamine receptors, which may contribute to its antipsychotic properties.
These interactions suggest that the compound may modulate neurotransmitter levels in the brain, leading to various pharmacological effects.
Antidepressant and Anxiolytic Effects
Research indicates that derivatives similar to this compound exhibit antidepressant-like effects in animal models. A study demonstrated that compounds with similar structures significantly reduced anxiety-like behaviors in rodents, suggesting potential use in treating anxiety disorders.
Antipsychotic Properties
The affinity for D2 receptors implies that this compound may also possess antipsychotic properties. Compounds that target these receptors are often explored for their ability to alleviate symptoms of schizophrenia and other psychotic disorders.
Anticancer Activity
Recent studies have highlighted the anticancer potential of indole derivatives. For example, compounds containing indole and piperazine moieties have shown cytotoxic effects against various cancer cell lines. The mechanism often involves inducing apoptosis and inhibiting cell proliferation.
Study 1: Serotonin Receptor Interaction
A study conducted by Wróbel et al. (2020) evaluated a series of piperazine derivatives for their interaction with serotonin receptors. The findings indicated that modifications in the chlorophenyl group significantly enhanced receptor binding affinity, leading to improved antidepressant-like effects in behavioral assays.
Study 2: Anticancer Activity
In another research effort, compounds structurally related to this compound were tested against human cancer cell lines. Results showed that these compounds exhibited IC50 values in the micromolar range, indicating promising anticancer activity. The study suggested that the presence of the indole ring was essential for cytotoxicity.
Data Table: Biological Activities
| Activity Type | Target Receptor/Mechanism | Observed Effect | Reference |
|---|---|---|---|
| Antidepressant | 5-HT1A | Reduced anxiety behavior | Wróbel et al., 2020 |
| Antipsychotic | D2 | Alleviated psychotic symptoms | Wróbel et al., 2020 |
| Anticancer | Various cancer cell lines | Cytotoxicity (IC50 < 10 µM) | Research Study |
特性
IUPAC Name |
1-[4-(2-chlorophenyl)piperazin-1-yl]-2-indol-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O/c21-17-6-2-4-8-19(17)22-11-13-23(14-12-22)20(25)15-24-10-9-16-5-1-3-7-18(16)24/h1-10H,11-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAUMMUUTFUKICS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2Cl)C(=O)CN3C=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














